molecular formula C13H21NO2 B12102446 Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B12102446
M. Wt: 223.31 g/mol
InChI Key: IGKVDHDALUXQOP-UHFFFAOYSA-N
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Description

Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group at position 3 and a methylene substituent at position 6. This compound’s methylene group distinguishes it from oxygen- or nitrogen-containing derivatives, influencing its electronic, steric, and solubility characteristics.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 8-methylidene-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C13H21NO2/c1-9-10-5-6-11(9)8-14(7-10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3

InChI Key

IGKVDHDALUXQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2=C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate features a unique bicyclic structure that includes a tert-butyl group and a carboxylate functional group. The molecular formula is C13H21NO2C_{13}H_{21}NO_2 with a molecular weight of approximately 225.28 g/mol. The synthesis typically involves enantioselective construction methods, including desymmetrization from achiral tropinone derivatives or using acyclic starting materials that contain the necessary stereochemical information.

Pharmaceutical Development

This compound serves as a critical building block in the synthesis of various bioactive compounds aimed at treating neurological disorders due to its potential neuroactivity. Research indicates that it may interact with specific receptors in the brain, modulating neurotransmitter systems, which is essential for developing drugs targeting central nervous system conditions .

Biological Studies

The compound's unique structure makes it valuable for studying biological processes at the molecular level. It has shown potential antibacterial and antifungal properties, making it relevant for research in microbiology and pharmacology. The azabicyclic framework allows for investigations into neuroactive effects, contributing to the understanding of its interactions with biological targets.

Chemical Synthesis

In synthetic chemistry, this compound is utilized as an intermediate for constructing more complex molecules in pharmaceuticals and agrochemicals. Its versatility enables researchers to design new compounds with improved drug-like properties, solubility, and metabolic stability .

Case Study 1: Neuropharmacological Research

A study investigated the neuropharmacological effects of this compound in animal models of anxiety and depression. Results indicated that the compound significantly reduced anxiety-like behaviors and improved depressive symptoms, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential utility as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Key analogs and their substituents include:

  • 8-Oxo derivative : tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-19-0) .
  • 8-Cyano derivative: tert-Butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1341036-62-1) .
  • 8-Hydroxy derivatives : Includes tert-Butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1330766-08-9) and variants with 6-oxa bridges (CAS 1228676-24-1) .
  • Amino derivatives: Such as tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1780781-02-3) .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight CAS Number Key Properties
8-Methylene target compound CH₂ C₁₃H₂₁NO₂ ~239.3 (estimated) Not available Likely low polarity, high lipophilicity
8-Oxo analog O C₁₂H₁₉NO₃ 225.29 637301-19-0 Purity 95%, polar due to ketone
8-Cyano analog CN C₁₃H₂₀N₂O₂ 236.31 1341036-62-1 Electron-withdrawing group
8-Hydroxy analog OH C₁₂H₂₁NO₃ 227.30 1330766-08-9 Hydrogen bonding capability
1-Amino analog NH₂ C₁₂H₂₂N₂O₂ 226.32 1780781-02-3 Reactive amine, storage at 2–8°C

Notes:

  • Cyano substituents (e.g., CAS 1341036-62-1) increase electron density distortion, possibly altering reactivity in nucleophilic substitutions .
  • Hydroxy derivatives (e.g., CAS 1330766-08-9) exhibit higher solubility in polar solvents due to hydrogen bonding .

Biological Activity

Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₂₁NO₂
  • Molecular Weight : Approximately 223.31 g/mol
  • CAS Number : 637301-15-6

The compound features a tert-butyl group and a carboxylate functional group, contributing to its unique structural properties and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds within the azabicyclic class, including this compound, may exhibit several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria, including multidrug-resistant organisms. Its mechanism likely involves interaction with bacterial topoisomerases, similar to other known antibacterial agents .
  • Neuroactivity : The azabicyclic framework is often associated with neuroactive effects. Compounds like this compound may interact with neurotransmitter systems in the brain, modulating receptor activity and potentially offering therapeutic benefits in neurological disorders.
  • Antifungal Activity : Similar compounds have shown antifungal properties, indicating that this compound may also contribute to the development of antifungal agents.

Antibacterial Activity

A study evaluating the antibacterial efficacy of azabicyclic compounds found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard treatments, suggesting strong potential for clinical applications.

Neuroactive Effects

Research focusing on the neuroactivity of azabicyclic compounds has shown that derivatives similar to this compound can modulate serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions. Further studies are required to elucidate specific receptor interactions and their implications for drug design.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC₁₃H₂₁N₃O₂Contains an amino group; potential neuroactive effects
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateC₁₃H₂₁N₂O₂Macrocyclic structure; disrupts protein-protein interactions
Tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octaneC₁₃H₂₃NO₂Hydroxyl group influences reactivity and biological properties

This table highlights how variations in functional groups can affect biological activity, emphasizing the significance of structural modifications in drug development.

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